3-(2,2-Dimethoxyethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethoxyethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C10H15BO5. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of the boronic acid group makes it a valuable reagent in various chemical transformations.
Scientific Research Applications
Chemistry: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules .
Biology and Medicine: In biological research, boronic acids are used for the detection and quantification of carbohydrates. They form reversible covalent bonds with diols, making them useful in the development of sensors and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .
Future Directions
Phenylboronic acid derivatives like DMEDPB have potential in various fields. For instance, they can be used in the design of glucose-responsive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Furthermore, they can be used in the development of pH-responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
Mechanism of Action
Mode of Action
It’s worth noting that phenylboronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Result of Action
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)phenylboronic acid typically involves the reaction of 3-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting boronic ester is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Dimethoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate or sodium hydroxide.
Solvents: like DMF, toluene, or ethanol.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted derivatives: from nucleophilic substitution.
Comparison with Similar Compounds
- Phenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 3-(2,2-Dimethoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high solubility and reactivity .
Properties
IUPAC Name |
[3-(2,2-dimethoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCZXKOQEXIQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629629 |
Source
|
Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-35-7 |
Source
|
Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.